
(S)-2-Chloro-N-(1-(p-tolyl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Cloro-N-(1-(p-tolil)etil)acetamida es un compuesto quiral con aplicaciones significativas en diversos campos de la química y la biología. Este compuesto se caracteriza por la presencia de un átomo de cloro, un grupo acetamida y un grupo p-tolil, que contribuyen a sus propiedades químicas y reactividad únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (S)-2-Cloro-N-(1-(p-tolil)etil)acetamida generalmente implica la reacción de (S)-1-(p-tolil)etanamina con cloruro de cloroacetilo. La reacción se lleva a cabo en presencia de una base como la trietilamina para neutralizar el ácido clorhídrico formado durante la reacción. Las condiciones de reacción generalmente incluyen un disolvente como el diclorometano y un rango de temperatura de 0-5 °C para controlar la naturaleza exotérmica de la reacción.
Métodos de producción industrial
A escala industrial, la producción de (S)-2-Cloro-N-(1-(p-tolil)etil)acetamida puede implicar reactores de flujo continuo para garantizar una calidad y un rendimiento constantes del producto. El uso de sistemas automatizados para la adición de reactivos y el control de la temperatura puede mejorar aún más la eficiencia y la seguridad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
(S)-2-Cloro-N-(1-(p-tolil)etil)acetamida experimenta diversas reacciones químicas, que incluyen:
Sustitución nucleofílica: El átomo de cloro puede ser reemplazado por nucleófilos como aminas, tioles o alcóxidos.
Hidrólisis: El grupo acetamida puede sufrir hidrólisis en presencia de ácidos o bases para producir el ácido carboxílico y la amina correspondientes.
Oxidación y reducción: El compuesto puede ser oxidado o reducido en condiciones específicas para formar diferentes derivados.
Reactivos y condiciones comunes
Sustitución nucleofílica: Se utilizan comúnmente reactivos como azida de sodio o tiocianato de potasio en disolventes apróticos polares como la dimetilformamida (DMF).
Hidrólisis: La hidrólisis ácida se puede realizar utilizando ácido clorhídrico, mientras que la hidrólisis básica se puede llevar a cabo utilizando hidróxido de sodio.
Oxidación y reducción: Se pueden emplear agentes oxidantes como el permanganato de potasio o agentes reductores como el hidruro de litio y aluminio.
Principales productos formados
Sustitución nucleofílica: Los productos incluyen azidas, tiocianatos y éteres.
Hidrólisis: Los productos incluyen ácidos carboxílicos y aminas.
Oxidación y reducción: Los productos incluyen alcoholes, cetonas y otros derivados oxidados o reducidos.
Aplicaciones Científicas De Investigación
(S)-2-Cloro-N-(1-(p-tolil)etil)acetamida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de diversos compuestos orgánicos, incluidos productos farmacéuticos y agroquímicos.
Biología: El compuesto se estudia por sus posibles actividades biológicas, como las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos, particularmente en el diseño de fármacos quirales.
Industria: El compuesto se utiliza en la producción de productos químicos especiales y como reactivo en diversos procesos industriales.
Mecanismo De Acción
El mecanismo de acción de (S)-2-Cloro-N-(1-(p-tolil)etil)acetamida implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede actuar como un inhibidor o un activador, dependiendo de la naturaleza del objetivo. La presencia del centro quiral y los grupos funcionales en la molécula contribuyen a su afinidad de unión y especificidad.
Comparación Con Compuestos Similares
Compuestos similares
(S)-1-(p-Tolyl)etanamina: Un precursor en la síntesis de (S)-2-Cloro-N-(1-(p-tolil)etil)acetamida.
2-Cloroacetamida: Un compuesto estructuralmente similar con diferente reactividad y aplicaciones.
N-(1-(p-Tolyl)etil)acetamida: Un compuesto con una estructura similar pero sin el átomo de cloro.
Singularidad
(S)-2-Cloro-N-(1-(p-tolil)etil)acetamida es única debido a su naturaleza quiral y la presencia tanto del átomo de cloro como del grupo acetamida
Propiedades
Fórmula molecular |
C11H14ClNO |
|---|---|
Peso molecular |
211.69 g/mol |
Nombre IUPAC |
2-chloro-N-[(1S)-1-(4-methylphenyl)ethyl]acetamide |
InChI |
InChI=1S/C11H14ClNO/c1-8-3-5-10(6-4-8)9(2)13-11(14)7-12/h3-6,9H,7H2,1-2H3,(H,13,14)/t9-/m0/s1 |
Clave InChI |
MEROEWXZHHGWCP-VIFPVBQESA-N |
SMILES isomérico |
CC1=CC=C(C=C1)[C@H](C)NC(=O)CCl |
SMILES canónico |
CC1=CC=C(C=C1)C(C)NC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


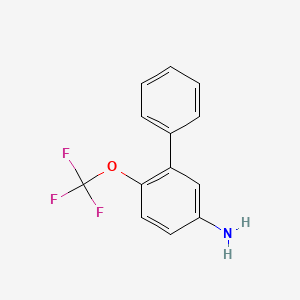
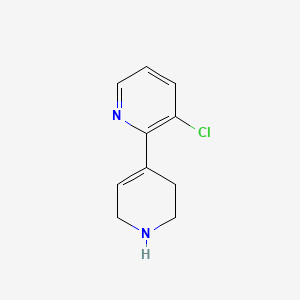
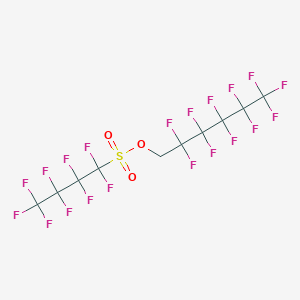
![azane;[1-[hydroxy-(2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl)oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate](/img/structure/B12065553.png)
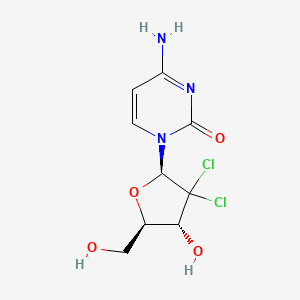
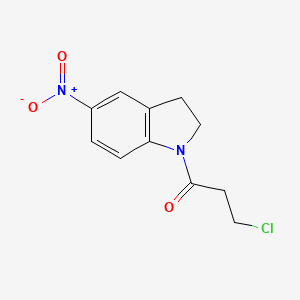
![(3aR,4S,7R,7aS)-2-[(1R,2R)-2-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-ylmethyl]cyclohexylmethyl]hexahydro-1H-4,7-methanoisoindole-1,3-dione hydrochloride](/img/structure/B12065584.png)

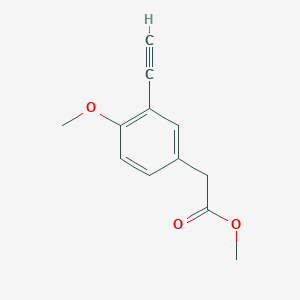
![1,3-Benzodioxole, 4-[(1E)-2-nitroethenyl]-](/img/structure/B12065587.png)
![6-[2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12065592.png)
![L-Methionine, N-[[3,5-bis(trifluoromethyl)phenyl]sulfonyl]-, hydrazide](/img/structure/B12065599.png)

![2-Propenoic acid, 3-[5-nitro-2-(1-piperidinyl)phenyl]-](/img/structure/B12065614.png)
